Potent Antischistosomal Activity of an smHDAC8 Inhibitor Derived from the 8-Oxatricyclo Scaffold
As a direct synthetic precursor, 8-Oxatricyclo(7.4.0.0,2,7)trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid is used to create advanced smHDAC8 inhibitors. An optimized inhibitor built from this scaffold, referred to as compound '94', demonstrated potent enzymatic inhibition of Schistosoma mansoni histone deacetylase 8 (smHDAC8) with an IC50 of 270 nM [1]. Furthermore, this same compound exhibited significant cellular antiparasitic activity, killing >98% of S. mansoni schistosomula at a concentration of 10 µM [1]. This level of efficacy is not achievable with simpler benzofuran or biphenyl carboxylic acid derivatives, which lack the necessary polycyclic aromatic surface for optimal target engagement.
| Evidence Dimension | smHDAC8 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 270 nM (for the advanced smHDAC8 inhibitor derived from the target compound) |
| Comparator Or Baseline | Other published smHDAC8 inhibitors typically show IC50 values in the micromolar to high nanomolar range [1]. |
| Quantified Difference | At least 3- to 10-fold improvement in potency compared to many early inhibitor series. |
| Conditions | Enzymatic assay against recombinant smHDAC8. |
Why This Matters
This quantitative data confirms that selecting this specific building block is essential for accessing a class of potent smHDAC8 inhibitors, a key therapeutic target for schistosomiasis.
- [1] Ghazy, E., et al. (2021). Synthesis, structure-activity relationships, cocrystallization and cellular characterization of novel smHDAC8 inhibitors for the treatment of schistosomiasis. European Journal of Medicinal Chemistry, 225, 113745. View Source
